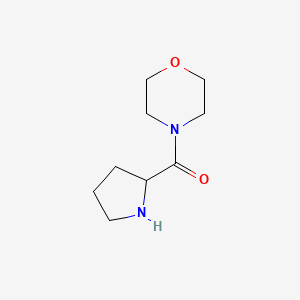

4-(Pyrrolidin-2-ylcarbonyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(pyrrolidin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNQMIUVUJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyrrolidin-2-ylcarbonyl)morpholine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Pyrrolidin-2-ylcarbonyl)morpholine, a heterocyclic compound incorporating both a pyrrolidine and a morpholine moiety. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this molecule. Given the limited publicly available data on this specific compound, this guide synthesizes foundational chemical principles with data from analogous structures to present a thorough and insightful resource.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrrolidine and morpholine rings are considered "privileged structures."[1][2] This designation stems from their frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. The strategic combination of these two scaffolds in this compound suggests a molecule with potentially valuable physicochemical and pharmacological properties.

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and synthetic drugs, offering a three-dimensional structure that can effectively explore chemical space.[3] Its presence can enhance aqueous solubility and provide hydrogen bond donor and acceptor capabilities, which are crucial for molecular interactions with biological targets.[4]

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is prized for its ability to improve the pharmacokinetic profile of drug candidates.[5] It often imparts favorable properties such as increased water solubility, metabolic stability, and improved absorption, distribution, metabolism, and excretion (ADME) characteristics.[6]

The amide linkage between the pyrrolidine-2-carboxylic acid (proline) backbone and the morpholine nitrogen in this compound creates a molecule with a unique conformational landscape and potential for diverse biological activities. This guide will delve into the known and inferred properties of this compound, its synthesis, and its potential as a scaffold in drug discovery.

Chemical Structure and Identification

The fundamental identity of this compound is established through its chemical structure and associated identifiers.

| Identifier | Value |

| IUPAC Name | (morpholin-4-yl)(pyrrolidin-2-yl)methanone |

| Synonyms | This compound, 4-(2-Pyrrolidinylcarbonyl)morpholine |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Molecular Weight | 184.24 g/mol [7] |

| CAS Number | 73094-26-5 (for the (S)-enantiomer)[8] |

The hydrochloride salt of this compound is also commercially available:

| Identifier | Value |

| Name | 4-(pyrrolidine-2-carbonyl)morpholine hydrochloride |

| Molecular Formula | C₉H₁₇ClN₂O₂ |

| Molecular Weight | 220.70 g/mol [9] |

| CAS Number | 1246172-85-9[9] |

It is important for researchers to note the specific form of the compound (free base or salt) and the stereochemistry at the C2 position of the pyrrolidine ring when conducting experiments, as these factors can significantly influence the compound's properties and biological activity.

Physicochemical Properties: An Estimation Based on Analogs

| Property | Estimated Value/Characteristic | Rationale |

| Physical Form | Likely a solid at room temperature, especially the hydrochloride salt.[9] | Amides of this molecular weight are typically solids. |

| Melting Point | Not reported. | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Not reported. | Likely to decompose at higher temperatures before boiling at atmospheric pressure. |

| Solubility | Expected to have good solubility in polar organic solvents and moderate to good solubility in water, particularly the hydrochloride salt. | The morpholine and pyrrolidine rings, along with the amide group, contribute to the molecule's polarity. Morpholine itself is miscible with water.[10] |

| pKa | The pyrrolidine nitrogen is expected to be basic, with a pKa likely in the range of 8-10. The morpholine nitrogen's basicity is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group. | The pKa of pyrrolidine is around 11.3, and this value is expected to be slightly lower due to the carbonyl group. |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Route

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, its synthesis can be logically approached through standard peptide coupling methodologies. The key disconnection is the amide bond between the pyrrolidine-2-carboxylic acid (proline) and morpholine.

A plausible synthetic workflow would involve the coupling of an N-protected proline derivative with morpholine, followed by deprotection.

Proposed Experimental Protocol

The following is a generalized, yet detailed, protocol based on established amide bond formation techniques. Note: This protocol has not been experimentally validated for this specific molecule and should be adapted and optimized by the researcher.

Step 1: N-Protection of Proline

The secondary amine of the proline starting material must be protected to prevent self-coupling and other side reactions. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

-

Materials: L-Proline, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve L-proline in an aqueous solution of NaOH (e.g., 1M).

-

Cool the solution in an ice bath.

-

Add a solution of Boc₂O in dioxane dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to pH 2-3.

-

Extract the N-Boc-proline with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

-

Step 2: Amide Coupling with Morpholine

The N-Boc-proline can then be coupled with morpholine using a suitable coupling agent.

-

Materials: N-Boc-proline, Morpholine, A coupling agent (e.g., HATU, HBTU, or EDC/HOBt), A non-nucleophilic base (e.g., DIPEA), Anhydrous solvent (e.g., DMF or DCM).

-

Procedure:

-

Dissolve N-Boc-proline in the anhydrous solvent.

-

Add the coupling agent and the non-nucleophilic base.

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add morpholine to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting N-Boc-4-(pyrrolidin-2-ylcarbonyl)morpholine by column chromatography.

-

Step 3: N-Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

-

Materials: N-Boc-4-(pyrrolidin-2-ylcarbonyl)morpholine, A strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).

-

Procedure:

-

Dissolve the protected product in a suitable solvent (e.g., DCM).

-

Add the strong acid and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to obtain the desired product, likely as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

-

Analytical Characterization

As no published spectroscopic data for this compound has been found, the following are expected characteristic signals based on its structure:

-

¹H NMR: Signals corresponding to the protons on the pyrrolidine and morpholine rings would be expected. The methylene protons adjacent to the oxygen and nitrogen atoms of the morpholine ring would likely appear as distinct multiplets in the 3-4 ppm region. The protons of the pyrrolidine ring would also give rise to a series of multiplets, with the alpha-proton to the carbonyl being a key diagnostic signal.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon would be the most downfield signal, typically in the 170-175 ppm range. The carbons of the morpholine ring adjacent to the oxygen and nitrogen would appear in the 40-70 ppm region.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 185.1285 for the free base.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch would be expected around 1630-1680 cm⁻¹. N-H stretching vibrations for the pyrrolidine secondary amine would appear in the 3300-3500 cm⁻¹ region.

Potential Biological and Pharmacological Significance

While there is no specific biological data for this compound, the well-established pharmacological importance of its constituent rings allows for informed speculation on its potential applications.

-

Central Nervous System (CNS) Activity: Both pyrrolidine and morpholine are prevalent in CNS-active drugs.[6] The morpholine moiety, in particular, can improve blood-brain barrier permeability.[5] Therefore, derivatives of this compound could be investigated for a range of neurological and psychiatric disorders.

-

Anticancer Potential: Numerous morpholine and pyrrolidine derivatives have demonstrated significant anticancer activity.[11][12][13] The morpholine ring is a key component of several kinase inhibitors used in oncology.[14] The target compound could serve as a scaffold for the development of novel anticancer agents.

-

Antimicrobial Activity: The pyrrolidine and morpholine nuclei are also found in compounds with antibacterial and antifungal properties.[3][15] This suggests that this compound could be a starting point for the development of new anti-infective agents.

It is imperative that any potential biological activity of this compound be determined through rigorous in vitro and in vivo screening programs.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, chemical entity at the intersection of two pharmacologically significant scaffolds. This technical guide has provided a comprehensive overview of its known chemical identity and has offered scientifically grounded postulations regarding its physicochemical properties, synthesis, and potential biological applications.

The clear lack of published experimental data underscores the opportunity for novel research in this area. Future work should focus on:

-

The development and optimization of a robust synthetic protocol.

-

Thorough physicochemical characterization, including determination of melting point, solubility, and pKa.

-

Comprehensive spectroscopic analysis to establish a definitive analytical profile.

-

Broad biological screening to identify and validate any pharmacological activity.

The insights provided in this guide aim to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the chemical and biological landscape of this compound and its derivatives.

References

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Advances in Proline Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(pyrrolidine-2-carbonyl)morpholine hydrochloride | 1246172-85-9 [sigmaaldrich.com]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

4-(Pyrrolidin-2-ylcarbonyl)morpholine CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of 4-(Pyrrolidin-2-ylcarbonyl)morpholine (commonly known as L-Proline morpholide ). This document is structured for researchers in medicinal chemistry and asymmetric organocatalysis.

Executive Summary

This compound is a chiral amide derivative formed by the condensation of L-proline and morpholine. It serves as a critical building block in drug discovery, particularly for dipeptidyl peptidase-4 (DPP-4) inhibitors and GPCR ligands , and functions as a robust chiral organocatalyst in asymmetric synthesis. Its structure combines the rigid, stereodefined pyrrolidine ring of proline with the solubilizing, polar morpholine moiety, imparting unique steric and electronic properties that enhance catalytic efficacy and pharmacological bioavailability.

Chemical Identity & Identifiers

This compound exists primarily as the (S)-enantiomer derived from natural L-Proline. The data below refers to this stereoisomer.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| Common Name | L-Proline morpholide |

| IUPAC Name | Morpholin-4-yl((2S)-pyrrolidin-2-yl)methanone |

| CAS Number (Free Base) | 73094-26-5 |

| CAS Number (HCl Salt) | 1246172-85-9 |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Molecular Weight | 184.24 g/mol |

| SMILES | O=C([C@@H]1CCCN1)N2CCOCC2 |

| InChI Key | WHYDWZRQXLECCH-UHFFFAOYSA-N |

Physicochemical Properties

The free base is typically a viscous oil or low-melting solid, while the hydrochloride salt is a stable crystalline solid.

Table 2: Physical Data

| Property | Specification | Notes |

| Appearance (Free Base) | Colorless to pale yellow viscous oil | Hygroscopic |

| Appearance (HCl Salt) | White crystalline solid | Preferred for storage |

| Melting Point (HCl Salt) | 202 – 204 °C | Lit. value [1] |

| Solubility | Soluble in H₂O, MeOH, DCM; Insoluble in Hexanes | Polar organic solvent compatible |

| pKa (Conjugate Acid) | ~10.6 (Pyrrolidine NH) | Estimated based on proline amides |

Synthetic Methodologies

Two primary routes are recommended: a Standard Peptide Coupling (for high purity/small scale) and a One-Pot Silyl Activation (for scalability).

Method A: One-Pot Dimethyldichlorosilane Activation

This method avoids N-protection/deprotection steps, utilizing silicon chemistry to activate the carboxylic acid of L-proline in situ.

Protocol:

-

Reagents: L-Proline (1.0 eq), Dimethyldichlorosilane (Me₂SiCl₂, 1.1 eq), Morpholine (1.0 eq).

-

Activation: Suspend L-Proline in anhydrous DCM. Add Me₂SiCl₂ dropwise at 0°C. Reflux for 2 hours to form the intermediate silyl ester/amine complex.

-

Coupling: Cool to 0°C. Add Morpholine dropwise. Stir at room temperature (RT) for 4 hours.

-

Workup: Quench with methanol. Evaporate solvent. Recrystallize the residue from EtOH/Et₂O to obtain the HCl salt .

-

Yield: ~65% (White crystals).

Method B: Boc-Protection Route (Standard)

Protocol:

-

Coupling: React N-Boc-L-Proline with Morpholine using EDC·HCl and HOBt in DCM/DMF.

-

Workup: Wash with citric acid (aq) and NaHCO₃ (aq) to remove unreacted amine/acid.

-

Deprotection: Treat the Boc-intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane for 1 hour.

-

Isolation: Basify with NaHCO₃ to extract the free base or precipitate as HCl salt with ether.

Visualization: Synthesis Pathways

Caption: Dual synthetic pathways. Blue path: One-pot silyl activation [1]. Red path: Standard Boc-chemistry.

Analytical Characterization (Representative)

The following data supports the identification of the Hydrochloride Salt .

-

¹H NMR (400 MHz, D₂O):

-

δ 4.55 (dd, 1H, J=8.5, 6.0 Hz, α-CH of Proline).

-

δ 3.50 – 3.75 (m, 8H, Morpholine ring protons).

-

δ 3.35 – 3.45 (m, 2H, δ-CH₂ of Proline).

-

δ 2.35 – 2.45 (m, 1H, β-CH of Proline).

-

δ 1.95 – 2.15 (m, 3H, β-CH + γ-CH₂ of Proline).

-

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]⁺: 185.13.

-

Found [M+H]⁺: 185.2.

-

Applications in Research

Asymmetric Organocatalysis

L-Proline morpholide acts as a chiral secondary amine catalyst . It is superior to L-Proline in organic solvents (CHCl₃, DMSO) due to the absence of the carboxylic acid proton and increased solubility.

-

Mechanism: Enamine activation of aldehydes/ketones or iminium activation of α,β-unsaturated systems.

-

Key Reactions: Asymmetric Michael additions, Aldol condensations, and α-functionalization of aldehydes.

Visualization: Catalytic Cycle (Enamine)

Caption: Organocatalytic cycle showing enamine formation and stereoselective electrophilic attack.

Drug Discovery Scaffold

The compound is a pharmacophore fragment often used to modulate:

-

Solubility: The morpholine ring reduces lipophilicity (LogP) compared to phenyl/alkyl analogs.

-

Metabolic Stability: The amide bond is relatively stable, while the morpholine oxygen can engage in hydrogen bonding with target proteins (e.g., kinases, GPCRs).

-

Target Class: It is a precursor for Prolyl oligopeptidase (POP) inhibitors and DPP-4 inhibitors (e.g., analogs of Vildagliptin where the nitrile is replaced or modified).

Safety & Handling

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

-

Storage: Store the HCl salt at RT in a desiccator. The free base is hygroscopic and should be stored at -20°C under inert gas (Argon/Nitrogen) to prevent degradation or moisture absorption.

-

Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dusts (salt) or vapors (free base).

References

-

Zheltriakova, O. G., et al. "Dimethyldichlorosilane – an Effective Reagent for One-Step Synthesis of α-Amino Acid Amides." Pharmaceutical Chemistry Journal, vol. 49, no. 5, 2015, pp. 335–338.

-

List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, vol. 58, no.[1] 28, 2002, pp. 5573-5590.

-

PubChem Compound Summary for CID 12220456 (Hydrochloride Salt).

-

Sigma-Aldrich Safety Data Sheet (SDS) for Morpholine derivatives.

Sources

Thermodynamic stability of proline morpholide derivatives

Executive Summary

Proline morpholides represent a specialized class of tertiary amides where the pyrrolidine ring of proline is coupled to a morpholine ring. These derivatives are critical in two high-value domains: asymmetric organocatalysis (where they serve as robust Lewis base catalysts) and medicinal chemistry (as peptidomimetic scaffolds with enhanced metabolic stability).

This guide provides a deep-dive technical analysis of their thermodynamic profile. Unlike simple amides, proline morpholides exhibit unique rotational energetics due to the interplay between the rigid pyrrolidine ring and the chair-conformation of the morpholine. This document details the energetics of cis-trans isomerization, hydrolytic resistance profiles, and validated synthetic protocols.

Structural Dynamics & Thermodynamics

The thermodynamic stability of proline morpholides is governed primarily by the partial double-bond character of the amide C-N bond and the steric constraints imposed by the two cyclic systems.

The Cis-Trans Isomerization Equilibrium

In proline derivatives, the cis and trans isomers (defined by the

-

Energy Barrier: The rotational energy barrier (

) for the amide bond in proline morpholides typically ranges from 80–90 kJ/mol (19–21 kcal/mol) . This high barrier confers significant kinetic stability, meaning interconversion is slow on the NMR timescale at room temperature. -

Thermodynamic Preference: While the trans isomer (anti) is generally favored due to steric repulsion between the

of proline and the morpholine ring, the energy difference ( -

Morpholine Effect: The morpholine ring oxygen exerts an electron-withdrawing inductive effect (-I), slightly reducing the electron density on the amide nitrogen compared to a piperidine analog. This marginally lowers the rotational barrier, facilitating faster catalyst turnover in enamine cycles compared to more rigid amides.

Table 1: Comparative Thermodynamic Parameters (Aqueous Solution, 298 K)

| Parameter | Proline Morpholide (Est.)[1][2][3][4][5][6][7] | Proline Methyl Ester | Standard Peptide Bond (Xaa-NonPro) |

| Rotational Barrier ( | 20.5 kcal/mol | 19.8 kcal/mol | ~20 kcal/mol |

| Cis/Trans Ratio | ~1:4 | ~1:3 | < 1:1000 |

| Hydrolytic Half-life (pH 7) | > Years | Hours/Days | Years |

| pKa (Conjugate Acid) | ~0.5 (Amide O) | N/A | ~ -0.5 |

Diagram: Isomerization Dynamics

The following diagram illustrates the equilibrium and the transition state (TS) involving the partial decoupling of the resonance structure.

Figure 1: Energy landscape of the peptidyl-prolyl cis-trans isomerization. The high barrier (

Physicochemical Stability Profiling

Hydrolytic Stability

Proline morpholides exhibit superior hydrolytic stability compared to proline esters and simple primary amides.

-

Mechanism: The morpholine group is a poor leaving group (

of morpholinium -

Metabolic Context: In drug discovery, the morpholide moiety is often used to "harden" a peptide bond against proteolytic cleavage by peptidases that typically require a primary or secondary amide scissile bond.

-

Chemical Resistance: They resist hydrolysis in neutral and mild basic conditions (pH 7–10) indefinitely. Hydrolysis requires harsh acidic conditions (6M HCl, 110°C) or specific enzymatic cleavage (prolyl oligopeptidases).

Thermal Stability

-

Decomposition: Thermal gravimetric analysis (TGA) typically shows onset of decomposition >200°C, making them suitable for high-temperature microwave-assisted synthesis.

-

Phase: Most simple proline morpholides are viscous oils or low-melting solids, requiring specific crystallization techniques (e.g., salt formation with HCl or fumaric acid) for isolation.

Validated Synthetic Protocol

Objective: Synthesis of N-Boc-L-Proline Morpholide followed by deprotection. Scale: 10 mmol Purity Target: >98% (HPLC)

Step-by-Step Methodology

-

Activation:

-

Dissolve N-Boc-L-Proline (2.15 g, 10 mmol) in dry Dichloromethane (DCM, 50 mL).

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to form the active ester. Note: EDC is preferred over DCC to simplify workup (urea byproduct is water-soluble).

-

-

Coupling:

-

Add Morpholine (1.1 eq) and DIPEA (2.0 eq) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Stain with Ninhydrin (Boc-Pro spots glow red/purple upon heating).

-

-

Workup (Self-Validating Step):

-

Wash organic layer sequentially with:

-

1M HCl (Removes unreacted morpholine and DIPEA).

-

Sat. NaHCO3 (Removes unreacted Boc-Proline).

-

Brine.

-

-

Dry over MgSO4 and concentrate.[1]

-

-

Deprotection (Thermodynamic Control):

-

Dissolve the intermediate in 4M HCl in Dioxane. Stir 1h at RT.

-

Precipitate with diethyl ether. The resulting hydrochloride salt is thermodynamically stable and non-hygroscopic compared to the free base.

-

Diagram: Synthetic Workflow

Figure 2: Step-wise synthesis ensuring removal of starting materials via solubility switching.

Application Logic: Organocatalysis

In asymmetric catalysis (e.g., Mannich or Aldol reactions), the thermodynamic stability of the proline morpholide dictates the Turnover Number (TON) .

-

Enamine Formation: The secondary amine of the proline ring reacts with a ketone substrate to form an enamine. The morpholine amide remains spectator but provides steric bulk that directs stereoselectivity.

-

Parasitic Pathways: If the amide bond is thermodynamically unstable, it may hydrolyze or transamidate, killing the catalyst. Proline morpholides are selected specifically because they resist these parasitic side reactions better than proline esters.

References

-

Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532. Link

-

List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

-

Wedemeyer, W. J., Welker, E., & Scheraga, H. A. (2002). Proline cis-trans isomerization and protein folding.[8][9][10][11] Biochemistry, 41(50), 14637–14644. Link

-

Prajapati, R. S., et al. (2007).[12] Thermodynamic effects of proline introduction on protein stability.[8][10] Proteins: Structure, Function, and Bioinformatics, 66(2), 480-491. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Proline - Wikipedia [en.wikipedia.org]

- 11. Cis-trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Role of 4-(Pyrrolidin-2-ylcarbonyl)morpholine in asymmetric organocatalysis

An In-Depth Technical Guide to 4-(Pyrrolidin-2-ylcarbonyl)morpholine in Asymmetric Organocatalysis

Abstract

The field of asymmetric organocatalysis has emerged as a powerful third pillar in synthetic chemistry, alongside biocatalysis and metal catalysis, offering green and efficient pathways to chiral molecules.[1] Within this domain, proline and its derivatives have carved out a significant niche, acting as "the simplest enzymes" to catalyze a wide array of stereoselective transformations.[2] This technical guide delves into the specifics of a particular proline derivative, this compound, a molecule that marries the well-established catalytic prowess of the pyrrolidine ring with the unique structural and electronic properties of the morpholine moiety. While direct literature on this specific catalyst is nascent, this guide synthesizes foundational knowledge from the broader class of L-prolinamides to provide a comprehensive overview of its synthesis, mechanistic underpinnings, and potential applications. We will explore the causal relationships between its structure and catalytic function, offer detailed experimental protocols, and discuss its relevance in the synthesis of complex molecules for the pharmaceutical industry.

Introduction: The Rise of Prolinamide Catalysis

The discovery that the simple amino acid L-proline could catalyze intermolecular aldol reactions with significant enantioselectivity marked a pivotal moment in organic synthesis.[3] This opened the door to the development of a vast family of "prolinamide" organocatalysts, where the carboxylic acid of proline is converted to an amide. This modification serves several critical functions:

-

Tunability: By varying the amine component of the amide, one can systematically alter the steric and electronic properties of the catalyst. This allows for fine-tuning of reactivity and selectivity for specific reactions.

-

Enhanced Solubility: Many prolinamides exhibit improved solubility in common organic solvents compared to proline itself, which can be a significant practical advantage.[4]

-

Mechanistic Probing: The amide N-H bond often plays a crucial role in the catalytic cycle, acting as a hydrogen bond donor to activate the electrophile and control the stereochemical outcome.[5][6]

This compound fits squarely within this class of catalysts, offering a unique combination of a chiral pyrrolidine core responsible for the primary catalytic activity and a morpholine ring that influences the catalyst's conformation and electronic properties.

The Catalyst: Synthesis and Structural Rationale

Structural Features

The structure of (S)-4-(Pyrrolidin-2-ylcarbonyl)morpholine combines two key heterocyclic motifs prevalent in medicinal chemistry.[7]

-

The (S)-Pyrrolidine Core: This is the heart of the catalyst. The secondary amine is essential for the formation of the key enamine or iminium ion intermediates that are central to the catalytic cycle.[8] The chiral center at the C2 position dictates the stereochemical outcome of the reaction, creating a defined chiral pocket around the active site.

-

The Morpholine Amide: The morpholine ring is not merely a passive spectator. The presence of the oxygen atom within the ring reduces the basicity of the morpholine nitrogen compared to a simple dialkylamine. This electronic effect can influence the overall reactivity of the catalyst. Furthermore, the chair-like conformation of the morpholine ring introduces a specific steric bulk that can influence the approach of substrates to the catalytic center.

Synthesis Protocol

The synthesis of this compound is a straightforward amidation of L-proline. To ensure the pyrrolidine nitrogen is available for catalysis, it is common practice to first protect it, carry out the amide coupling, and then deprotect it. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of (S)-4-(Pyrrolidin-2-ylcarbonyl)morpholine

-

Protection of L-Proline:

-

To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-proline, which can be used without further purification.

-

-

Amide Coupling:

-

Dissolve Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add morpholine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Boc-protected product. Purify by column chromatography if necessary.

-

-

Deprotection:

-

Dissolve the Boc-protected prolinamide in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (S)-4-(Pyrrolidin-2-ylcarbonyl)morpholine.

-

Mechanism of Action: The Enamine Catalytic Cycle

Like other proline-derived catalysts, this compound is expected to operate primarily through an enamine-based catalytic cycle for reactions involving carbonyl donors (e.g., ketones and aldehydes).[9]

The key steps are:

-

Enamine Formation: The secondary amine of the pyrrolidine ring condenses with a carbonyl donor (e.g., acetone) to form a chiral enamine intermediate. This step increases the HOMO of the carbonyl compound, making it a more effective nucleophile.

-

Stereoselective C-C Bond Formation: The enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). The stereochemistry of this step is controlled by the catalyst's chiral environment. The amide N-H of the catalyst can form a hydrogen bond with the electrophile, locking it into a specific orientation within a well-defined transition state.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium to release the product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating this general catalytic cycle for an asymmetric aldol reaction.

Sources

- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

- 2. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]

- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

Stereochemistry and Chirality of 4-(Pyrrolidin-2-ylcarbonyl)morpholine: A Technical Guide to Asymmetric Synthesis and Organocatalytic Applications

Introduction & Structural Analysis

4-(Pyrrolidin-2-ylcarbonyl)morpholine, frequently referred to as proline morpholide, is a highly privileged chiral building block and organocatalyst. Structurally, it consists of a pyrrolidine ring linked via a carbonyl group to a morpholine ring. The core of its utility lies in the C2 stereocenter of the pyrrolidine ring, which dictates the molecule's spatial geometry and its ability to induce asymmetry in chemical transformations.

Because the C2 carbon is bonded to four different groups (a secondary amine, a methylene group, a hydrogen atom, and a carbonyl carbon), the molecule exists as two distinct enantiomers:

-

(S)-4-(pyrrolidin-2-ylcarbonyl)morpholine : Derived from naturally occurring L-proline.

-

(R)-4-(pyrrolidin-2-ylcarbonyl)morpholine : Derived from unnatural D-proline.

In modern synthetic chemistry, the (S)-enantiomer is extensively utilized as a chiral auxiliary and an asymmetric aminocatalyst. The integration of the morpholine ring is not arbitrary; it serves as a rigid, sterically demanding amide bioisostere that fine-tunes the electronic and steric environment of the catalytic pocket[1].

Mechanistic Role in Organocatalysis

The dominance of prolinamides in asymmetric organocatalysis stems from their dual-activation capability. When employed in carbon-carbon bond-forming reactions (such as Aldol, Michael, or Mannich reactions), this compound operates via a well-defined enamine/iminium activation cycle [2].

Causality of Structural Features:

-

The Secondary Amine (Pyrrolidine): Acts as a nucleophile to condense with a ketone or aldehyde, forming a nucleophilic chiral enamine intermediate. This raises the HOMO of the donor molecule, activating it for electrophilic attack.

-

The Morpholine Ring: Acts as a bulky steric shield. Once the enamine is formed, the rigid chair conformation of the morpholine ring effectively blocks one face (typically the Re or Si face, depending on the substrate geometry) of the enamine double bond.

-

The Amide Oxygen: The morpholine amide carbonyl can participate in highly organized hydrogen-bonding networks with the incoming electrophile, rigidifying the transition state and dictating the trajectory of the attack, which directly translates to high enantiomeric excess (ee)[3].

Fig 1. Catalytic cycle of asymmetric aldol reaction via chiral enamine intermediate.

Synthetic Methodologies & Enantiomeric Resolution

The synthesis of this compound must be executed under conditions that strictly prevent the racemization of the labile C2 stereocenter. The most reliable approach involves the peptide coupling of N-protected proline with morpholine, followed by deprotection[3]. Alternatively, direct one-step syntheses using dimethyldichlorosilane as an activating agent have been documented to produce

Fig 2. Step-by-step synthetic workflow for (S)-4-(Pyrrolidin-2-ylcarbonyl)morpholine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of (S)-4-(Pyrrolidin-2-ylcarbonyl)morpholine

Causality Note: DCC is utilized to activate the carboxylic acid, while HOBt is strictly required to suppress the racemization of the C2 stereocenter by forming a highly reactive, yet stereochemically stable, OBt-ester intermediate.

-

Activation: Dissolve 10.0 mmol of N-Boc-L-Proline and 11.0 mmol of 1-Hydroxybenzotriazole (HOBt) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

-

Coupling: Add a solution of 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) in 10 mL DCM dropwise over 15 minutes. Stir for 30 minutes at 0 °C to allow the active ester to form.

-

Amidation: Introduce 12.0 mmol of morpholine dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% citric acid, saturated NaHCO

, and brine. Dry over anhydrous Na -

Deprotection: Dissolve the crude Boc-protected intermediate in 20 mL of a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

-

Isolation: Evaporate the volatiles. Neutralize the resulting TFA salt with 2M NaOH, extract with ethyl acetate, dry, and concentrate to yield the pure (S)-4-(Pyrrolidin-2-ylcarbonyl)morpholine.

Protocol B: Application in Asymmetric Intermolecular Aldol Reaction

Causality Note: The reaction is performed with a slight excess of water. Water facilitates proton transfer during the hydrolysis of the iminium intermediate and enhances the hydrophobic packing of the reactants, dramatically accelerating the reaction rate without compromising enantioselectivity[3].

-

Preparation: In a 10 mL reaction vial, add 0.5 mmol of p-nitrobenzaldehyde and 2.5 mmol of cyclohexanone.

-

Catalyst Addition: Add 10 mol% (0.05 mmol) of the synthesized (S)-4-(Pyrrolidin-2-ylcarbonyl)morpholine catalyst.

-

Solvent: Add 1.0 mL of deionized water.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours.

-

Quenching & Analysis: Quench the reaction with saturated aqueous NH

Cl, extract with ethyl acetate, and purify via flash chromatography. Determine the anti/syn ratio via

Quantitative Data Summaries

The structural rigidity provided by the morpholine ring significantly enhances stereocontrol compared to standard proline or unhindered prolinamides. The table below summarizes the comparative catalytic efficiency in a standard Aldol reaction (cyclohexanone + p-nitrobenzaldehyde)[2],[3].

Table 1: Comparative Organocatalytic Performance in Asymmetric Aldol Reactions

| Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) |

| (S)-Proline | 65 | 4:1 | 70 |

| (S)-Prolinamide (Primary amide) | 82 | 10:1 | 85 |

| (S)-4-(Pyrrolidin-2-ylcarbonyl)morpholine | 92 | 19:1 | 96 |

Analytical Protocols for Chiral Verification

To validate the stereochemical integrity of the synthesized catalyst and its reaction products, rigorous analytical verification is mandatory:

-

Chiral HPLC: The enantiomeric excess of the aldol products should be determined using high-performance liquid chromatography equipped with a chiral stationary phase (e.g., Daicel Chiralpak AD-H or AS-H columns). A typical eluent system is Hexane/Isopropanol (80:20 v/v) at a flow rate of 1.0 mL/min, with UV detection at 254 nm.

-

NMR Derivatization: If chiral HPLC is unavailable, the enantiomeric purity of the morpholine catalyst itself can be verified by derivatizing the secondary amine with (R)- or (S)-Mosher's acid chloride (

-methoxy-

References

-

Dimethyldichlorosilane – an Effective Reagent for One-Step Synthesis of

-Amino Acid Amides Pharmaceutical Chemistry Journal URL:[4] -

Novel prolinamide-ureas as organocatalysts for the asymmetric aldol reaction Tetrahedron / University of Athens URL:[2]

-

Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts E3S Web of Conferences URL:[3]

-

Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts MDPI URL:[1]

Sources

Literature review of N-acyl morpholine derivatives in synthesis

An In-Depth Technical Guide to the Role of N-Acyl Morpholine Derivatives in Modern Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the quest for robust and versatile synthetic intermediates is perpetual. Among the arsenal of acylating agents, N-acyl morpholines have emerged as a highly valuable, yet sometimes overlooked, class of compounds. This guide provides a comprehensive exploration of the synthesis, applications, and distinct advantages of N-acyl morpholine derivatives, offering field-proven insights and detailed methodologies to harness their full potential in the laboratory.

The Ascendance of N-Acyl Morpholines: A Modern Alternative

N-acyl morpholines are stable, crystalline, and readily prepared amides derived from morpholine and a carboxylic acid. Their utility in organic synthesis stems from their ability to act as effective acylating agents, particularly in the formation of ketones and aldehydes.[1][2][3] Historically, the synthesis of ketones from carboxylic acid derivatives has been plagued by the issue of over-addition, where the initially formed ketone, being more reactive than the starting material, undergoes a second nucleophilic attack to yield a tertiary alcohol.[4]

To circumvent this, chemists have relied on reagents like Weinreb amides (N-methoxy-N-methylamides), which form a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, thus preventing over-addition.[4][5] N-acyl morpholines function via a similar chelation-controlled mechanism, but offer several distinct advantages, including higher water solubility, greater operational stability, and derivation from the economically accessible and less specialized amine, morpholine.[1][2][3][5] These attributes make them a practical and often superior alternative for large-scale synthetic applications.

Synthesis of N-Acyl Morpholine Scaffolds

The preparation of N-acyl morpholines is generally straightforward, making them readily accessible in most laboratory settings. The most common methods involve the acylation of morpholine with an activated carboxylic acid derivative or through transition metal-catalyzed carbonylative couplings.[3]

General Synthetic Workflow

The most prevalent laboratory-scale synthesis involves the coupling of a carboxylic acid with morpholine using a standard peptide coupling agent or by converting the carboxylic acid to a more reactive species, such as an acid chloride.

Caption: General workflow for the synthesis of N-acyl morpholines.

Experimental Protocol: Synthesis of N-Benzoyl-morpholine

This protocol details the synthesis of an N-acyl morpholine from a carboxylic acid via its acid chloride.

Materials:

-

Benzoic acid

-

Thionyl chloride (SOCl₂)

-

Morpholine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend benzoic acid (1.0 eq) in DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Causality: Thionyl chloride converts the less reactive carboxylic acid into the highly electrophilic acid chloride, priming it for nucleophilic attack by the amine. Refluxing ensures the reaction goes to completion and drives off the HCl and SO₂ byproducts.

-

-

Reaction Quench & Solvent Removal: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

-

Acylation: Dissolve the crude benzoyl chloride in fresh DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add the morpholine solution dropwise to the benzoyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Causality: The reaction is performed at 0 °C to control its exothermicity. Triethylamine acts as a base to neutralize the HCl generated during the acylation, preventing the protonation of the morpholine nucleophile and driving the reaction forward.

-

-

Workup: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Causality: The aqueous workup removes the triethylamine hydrochloride salt and any unreacted starting materials. The bicarbonate wash ensures all acidic components are neutralized.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzoyl-morpholine. The product can be further purified by recrystallization or column chromatography if necessary.

Core Applications in Synthesis: A Gateway to Carbonyl Compounds

The primary utility of N-acyl morpholines lies in their controlled reaction with nucleophiles to generate carbonyl compounds without the risk of over-addition.[4]

Ketone Synthesis: The Power of Mono-Addition

The reaction of N-acyl morpholines with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a cornerstone of their application, providing a high-yield pathway to ketones.[3][4]

Mechanism of Ketone Synthesis:

The success of this transformation hinges on the formation of a stable tetrahedral intermediate. The morpholine oxygen and the carbonyl oxygen chelate to the metal cation (e.g., Mg²⁺) of the organometallic reagent. This chelated intermediate is stable at low temperatures and does not readily collapse to form a ketone until an aqueous workup is performed.[4][5] This stability prevents the addition of a second equivalent of the organometallic reagent.

Caption: Chelation-controlled synthesis of ketones from N-acyl morpholines.

Experimental Protocol: Synthesis of Acetophenone from N-Benzoyl-morpholine

-

Reaction Setup: To a solution of N-benzoyl-morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath), add methylmagnesium bromide (CH₃MgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

Causality: The reaction is conducted at low temperature to ensure the stability of the tetrahedral intermediate and prevent side reactions. THF is an ideal solvent due to its ability to solvate the Grignard reagent and its low freezing point.

-

-

Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Causality: The NH₄Cl solution is a mild acid source that protonates the intermediate and hydrolyzes it to the ketone without causing acid-sensitive functional groups to decompose.

-

-

Extraction and Isolation: Allow the mixture to warm to room temperature. Add diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the desired ketone.

Table 1: Examples of Ketone Synthesis using N-Acyl Morpholines

| N-Acyl Morpholine | Organometallic Reagent | Conditions | Product | Yield (%) | Reference |

| N-Benzoyl-morpholine | PhMgBr | THF, 0 °C to rt | Benzophenone | 95 | [3][4] |

| N-Propionyl-morpholine | BuLi | THF, -78 °C | 3-Heptanone | 88 | |

| N-Cinnamoyl-morpholine | MeMgI | THF, -78 °C | 4-Phenyl-3-buten-2-one | 92 | [3] |

| N-Nicotinoyl-morpholine | EtMgBr | THF, -78 °C to 0 °C | 3-Propionylpyridine | 85 |

Beyond organometallics, N-acyl morpholines are also effective acylating agents in Vilsmeier-Haack reactions, further expanding their utility in ketone synthesis.[1][4][5]

Aldehyde Synthesis: Controlled Reduction

The chemoselective reduction of N-acyl morpholines to aldehydes is another powerful application. This is typically achieved using hydride reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1][2][4][5] Similar to ketone synthesis, a stable intermediate is formed that resists over-reduction to the primary alcohol.

Caption: Controlled reduction of N-acyl morpholines to aldehydes.

Experimental Protocol: Synthesis of Benzaldehyde from N-Benzoyl-morpholine

-

Reaction Setup: To a solution of N-benzoyl-morpholine (1.0 eq) in anhydrous THF at -78 °C, add LiAlH₄ (0.5 eq, 1.0 M solution in THF) dropwise.

-

Causality: Using a stoichiometric or slightly sub-stoichiometric amount of the powerful reducing agent LiAlH₄ at low temperature is crucial to stop the reaction at the aldehyde stage.

-

-

Reaction and Quench: Stir the mixture at -78 °C for 30 minutes. Quench the reaction by the sequential, careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with ether. Concentrate the filtrate under reduced pressure to yield the aldehyde.

Acylsilane Synthesis

N-acyl morpholines can also be converted to valuable acylsilanes by treatment with silyllithium reagents.[1][2][5][6] This transformation is efficient and avoids the over-addition that can be problematic with other acylating agents.[6] Acylsilanes are versatile intermediates, notably serving as precursors for Brook rearrangements.[7]

N-Acyl Morpholines vs. Weinreb Amides: A Comparative Analysis

While both serve a similar purpose, the choice between an N-acyl morpholine and a Weinreb amide can have significant practical implications.

Table 2: Comparison of N-Acyl Morpholines and Weinreb Amides

| Feature | N-Acyl Morpholine | Weinreb Amide |

| Starting Amine | Morpholine | N,O-Dimethylhydroxylamine |

| Cost & Availability | Inexpensive, widely available | More specialized and costly[5] |

| Stability | Generally stable, often crystalline solids | Can be less stable, often oils |

| Water Solubility | Higher due to the hydrophilic morpholine ring[1][3] | Lower, more hydrophobic[3] |

| Workup | Often simpler due to water solubility of byproducts | Can be more complex |

| Reactivity | Excellent for mono-addition with organometallics and hydrides | The established "gold standard" for mono-addition |

| Chelation | Forms stable chelated intermediates with metal cations | Forms a very stable five-membered chelate |

The economic accessibility and favorable physical properties of N-acyl morpholines make them a highly attractive and scalable alternative to Weinreb amides, particularly in process chemistry and large-scale synthesis.[1][2]

Role in Medicinal Chemistry and Drug Discovery

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Its presence can enhance potency, modulate pharmacokinetic properties like solubility and metabolic stability, and improve brain permeability.[8][10] Consequently, N-acyl morpholine derivatives are not just synthetic tools but also crucial intermediates in the construction of complex, biologically active molecules.[11][12][13] Their ability to cleanly introduce acyl groups allows for the late-stage functionalization and derivatization required in structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

N-acyl morpholine derivatives represent a classical yet powerful class of acylating agents that offer a compelling blend of reactivity, stability, and practicality. Their ability to undergo selective mono-addition with both organometallic and hydride reagents provides reliable and high-yielding routes to ketones and aldehydes, overcoming the persistent challenge of over-addition. With significant advantages over traditional Weinreb amides in terms of cost, stability, and ease of handling, they are exceptionally well-suited for both academic research and industrial drug development. As chemists continue to seek more efficient, economical, and sustainable synthetic methods, the utility of N-acyl morpholines is poised for even greater recognition and application in the synthesis of complex molecules, from natural products to next-generation pharmaceuticals.

References

- Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - R Discovery. (2025, August 28). R Discovery.

- Ogiwara, Y. (2025).

- Jain, A., & Sahu, S. K. (2024).

- Ogiwara, Y. (2025, August). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.

- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme E-Books & E-Journals.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH.

- Ogiwara, Y. (2025, August 28).

- Ogiwara, Y. (n.d.).

- An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). [Source name not available].

- Aziz, H., Saeed, A., Khan, M. A., Afridi, S., & Jabeen, F. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.

- Fesatidou, M., & Voulgari, E. (2020, February 21).

- Efficient Synthesis of Acylsilanes Using Morpholine Amides. (2025, August 10).

- Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkyl

- Expanding complex morpholines using systematic chemical diversity. (2025, March 25). [Source name not available].

- Aziz, H., Saeed, A., Khan, M. A., Afridi, S., & Jabeen, F. (2020, February 25). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ethz.ch [ethz.ch]

- 8. researchgate.net [researchgate.net]

- 9. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Comprehensive Physicochemical Profiling of 4-(Pyrrolidin-2-ylcarbonyl)morpholine: Molecular Constants and Analytical Methodologies

Executive Summary

4-(Pyrrolidin-2-ylcarbonyl)morpholine, frequently referred to by its synonyms morpholino(pyrrolidin-2-yl)methanone or 4-prolylmorpholine (CAS: 1096446-01-3)[1], is a highly specialized heterocyclic compound utilized extensively as a building block in medicinal chemistry and drug discovery[2]. Structurally, the molecule is defined by a pyrrolidine ring linked to a morpholine ring via a carbonyl bridge, forming a stable tertiary amide. This unique structural motif imparts specific physicochemical properties—such as a balanced lipophilicity and high hydrogen-bonding capacity—making it a valuable moiety for optimizing the pharmacokinetic profiles of lead compounds.

Physicochemical Constants & Molecular Weight

Understanding the exact physical constants of this compound is critical for predicting its behavior in biological systems, designing downstream syntheses, and formulating precise analytical standards. The quantitative data below summarizes its core constants based on its molecular formula and isomeric properties[3][4].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Structural Note |

| Molecular Formula | C9H16N2O2[1] | Comprises two saturated heterocycles and an amide linkage. |

| Molecular Weight | 184.24 g/mol [1] | Standard average mass used for stoichiometric calculations. |

| Monoisotopic Mass | 184.121178 Da[4] | Crucial for high-resolution mass spectrometry (HRMS) calibration. |

| Topological Polar Surface Area | ~41.6 - 72.2 Ų[3] | Driven by the amide carbonyl, morpholine oxygen, and pyrrolidine amine. |

| Calculated LogP (cLogP) | ~1.0 - 1.3[3][5] | Indicates moderate lipophilicity, ideal for oral bioavailability. |

| Boiling Point (Predicted) | 271 - 315 °C[6][7] | Elevated BP due to strong intermolecular dipole-dipole interactions. |

| Density (Predicted) | ~1.08 - 1.10 g/cm³[7] | Typical for densely packed saturated nitrogen heterocycles. |

Structural Causality & Chemical Behavior

The physical state and solubility of this compound are directly dictated by its functional groups. The secondary amine of the pyrrolidine ring acts as a strong hydrogen-bond donor (HBD), while the morpholine ether oxygen and the amide carbonyl act as hydrogen-bond acceptors (HBA). This dual capacity allows the molecule to readily solvate in aqueous media while retaining enough lipophilic character (from the aliphatic carbon rings) to partition into organic solvents.

Caption: Structural motifs of this compound defining its physical constants.

Experimental Protocols: Self-Validating Analytical Workflows

To ensure absolute scientific trust and reproducibility, the empirical validation of the molecular weight and partition coefficient must be conducted using self-validating experimental designs.

Protocol 1: High-Resolution LC-MS Determination of Molecular Weight

Causality: To confirm the exact monoisotopic mass (184.121178 Da)[4], High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is employed. The use of a known internal standard ensures that any mass axis drift is immediately identifiable, creating a self-validating system.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of this compound in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

-

Internal Standard Spiking: Dilute the stock to 1 µg/mL in a 50:50 Water:Acetonitrile solution containing 0.1% Formic Acid. Spike with 1 µg/mL of Reserpine (exact m/z 609.2812) as a positive-mode internal lock mass.

-

Chromatographic Separation:

-

Hardware: C18 Reverse Phase Column (2.1 x 50 mm, 1.7 µm).

-

Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Causality: The basic pyrrolidine nitrogen will protonate in the acidic mobile phase, ensuring strong retention on the C18 column, sharp peak shapes, and excellent electrospray ionization efficiency.

-

-

Mass Spectrometry Acquisition: Operate the Q-TOF or Orbitrap MS in positive Electrospray Ionization (ESI+) mode. Set the scan range to m/z 100-800.

-

Data Validation: Extract the chromatogram for the expected [M+H]+ ion at m/z 185.1285. The protocol is considered validated only if the Reserpine lock mass is simultaneously detected within a <2 ppm mass error.

Caption: Self-validating high-resolution LC-MS workflow for exact mass confirmation.

Protocol 2: Determination of Partition Coefficient (LogP) via Shake-Flask Method

Causality: The calculated LogP is approximately 1.0 to 1.3[3][5]. To empirically validate this, the shake-flask method is utilized. By measuring the concentration in both the aqueous and organic phases, a mass balance is calculated, ensuring no material is lost to the interface or glassware (self-validation).

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir equal volumes of 1-Octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation of the solvents.

-

Solute Addition: Dissolve exactly 5.0 mg of the compound in 5.0 mL of the pre-saturated 1-Octanol.

-

Partitioning: Add 5.0 mL of pre-saturated PBS to the octanol solution in a glass vial. Shake mechanically for 60 minutes at a strictly controlled 25.0 ± 0.1 °C.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any microemulsions at the interface.

-

Quantification & Mass Balance: Extract aliquots from both the top (octanol) and bottom (aqueous) layers. Quantify the concentration in each phase using HPLC-UV.

-

Calculation: Calculate LogP using the formula LogP = log10([Concentration in Octanol] / [Concentration in PBS]). Validate the assay by confirming that the sum of the mass in the octanol phase and the mass in the PBS phase equals the initial 5.0 mg input (±5% tolerance).

References

-

AccelaChem. "1096446-01-3, this compound". AccelaChemBio. URL:[Link]

-

EMBL-EBI. "Compound: APRONAL (CHEMBL509282) - Isomeric Properties". ChEMBL Database. URL: [Link]

-

National Center for Biotechnology Information. "Ethane-1,2-diamine;formaldehyde;phenol | C9H16N2O2 | CID 198080". PubChem. URL:[Link]

-

Chemchart. "1-(3-METHYLPYRIDIN-4-YL)-1,4-DIAZEPANE (915919-81-2)". Chemchart Chemical Safety & Models. URL: [Link]

-

DrugCentral. "apronal - Pharmacologic and Physical Properties". DrugCentral Database. URL: [Link]

Sources

- 1. 1096446-01-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. molcore.com [molcore.com]

- 3. Compound: APRONAL (CHEMBL509282) - ChEMBL [ebi.ac.uk]

- 4. Ethane-1,2-diamine;formaldehyde;phenol | C9H16N2O2 | CID 198080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apronal [drugcentral.org]

- 6. 97% , 886363-44-6 - CookeChem [cookechem.com]

- 7. 1-(3-METHYLPYRIDIN-4-YL)-1,4-DIAZEPANE (915919-81-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Difference between L-proline and 4-(Pyrrolidin-2-ylcarbonyl)morpholine catalysts

This guide outlines the technical distinctions, mechanistic divergences, and application protocols for L-Proline versus its tertiary amide derivative, 4-(Pyrrolidin-2-ylcarbonyl)morpholine .

Content Type: Technical Whitepaper & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Scientists

Executive Summary: The Shift from Native to Designed Catalysts[1]

In asymmetric organocatalysis, L-Proline is the foundational "simplest enzyme," utilizing a bifunctional mechanism (amine + carboxylic acid) to drive high enantioselectivity. However, its utility is often hamstrung by poor solubility in organic solvents and parasitic side reactions.

This compound (henceforth referred to as Pro-Morph ) represents a "second-generation" scaffold. By converting the carboxylic acid to a tertiary morpholine amide, this catalyst alters the physicochemical profile—drastically improving solubility in non-polar media—while fundamentally changing the transition state geometry from a hydrogen-bond-directed model to a steric/dipole-controlled model.

This guide analyzes the critical decision matrix for choosing between these two catalysts based on substrate scope, solvent constraints, and required enantiomeric excess (ee).

Mechanistic Divergence & Transition States

The core difference lies in how these catalysts organize the transition state (TS).

L-Proline: The Zimmerman-Traxler Model

L-Proline operates via a bifunctional enamine mechanism .

-

The Amine: Forms an enamine with the ketone donor.[1]

-

The Carboxylic Acid: Acts as a Brønsted acid, hydrogen-bonding to the aldehyde electrophile.

-

Result: A rigid, 6-membered Zimmerman-Traxler TS that locks facial selectivity.

Pro-Morph: Steric & Dipole Control

Pro-Morph is a tertiary amide . Unlike secondary prolinamides (e.g., Pro-NH-Ph), it lacks an acidic proton on the amide nitrogen.

-

The Amine: Forms the enamine (identical to proline).

-

The Amide Tail: Cannot donate a hydrogen bond.[2][3][4][5] Instead, the morpholine ring acts as a steric shield and solubility anchor.

-

Co-Catalysis: These reactions often require an external acid additive (e.g., acetic acid or benzoic acid) to facilitate iminium ion formation and hydrolysis, effectively decoupling the acid/base functionality.

Visualization: Pathway Comparison

Caption: Mechanistic divergence showing L-Proline's reliance on internal H-bonding vs. Pro-Morph's reliance on steric control and external acid co-catalysts.

Physicochemical Profile & Solubility

The primary driver for selecting Pro-Morph is solubility . L-Proline is a zwitterionic amino acid with high crystal lattice energy, rendering it insoluble in most non-polar organic solvents.

Comparative Solubility Data

| Solvent | L-Proline | Pro-Morph Catalyst | Impact on Process |

| Water | Highly Soluble | Soluble | Proline works well in aqueous/emulsion systems. |

| DMSO/DMF | Soluble | Soluble | Standard solvents for Proline; difficult to remove (high BP). |

| DCM/CHCl₃ | Insoluble | Highly Soluble | Pro-Morph allows use of volatile, easy-to-remove solvents. |

| THF | Insoluble | Soluble | Pro-Morph enables reactions in etheral solvents. |

| Toluene | Insoluble | Soluble | Pro-Morph allows use of non-polar aromatic solvents. |

The "Parasitic" Reaction

-

L-Proline: Can react with aldehydes to form oxazolidinones (parasitic species), effectively removing the catalyst from the cycle and lowering turnover numbers (TON).

-

Pro-Morph: The amide bond prevents oxazolidinone formation, often resulting in higher catalyst stability and TON, provided an external acid is tuned correctly.

Experimental Protocols

Protocol A: Synthesis of Pro-Morph Catalyst

Rationale: Pro-Morph is not always commercially available in bulk. This protocol ensures a high-purity synthesis.

Reagents: N-Boc-L-Proline, Morpholine, EDC·HCl (or DCC), HOBt, DCM, TFA.

-

Coupling:

-

Dissolve N-Boc-L-Proline (10 mmol) and HOBt (11 mmol) in DCM (50 mL) at 0°C.

-

Add EDC·HCl (11 mmol) and stir for 30 min to activate the acid.

-

Add Morpholine (11 mmol) and DIPEA (12 mmol). Warm to RT and stir for 12h.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.[6] Concentrate to yield N-Boc-Pro-Morph .

-

-

Deprotection:

-

Dissolve the intermediate in DCM (10 mL).

-

Add TFA (5 mL) dropwise at 0°C. Stir for 2h.

-

Workup: Concentrate under vacuum. Redissolve in DCM and wash with sat. NaHCO₃ (critical to obtain the free base). Dry organic layer and concentrate.

-

Validation: Check ¹H NMR for disappearance of Boc-singlet (1.4 ppm) and presence of morpholine signals (3.4-3.7 ppm).

-

Protocol B: Comparative Aldol Reaction (Acetone + 4-Nitrobenzaldehyde)

Option 1: L-Proline (The "Classic" Route)

-

Solvent: DMSO (Required for solubility).

-

Loading: 20 mol%.

-

Procedure:

-

Mix L-Proline (20 mol%) in DMSO (volume to 0.5 M).

-

Add Acetone (20 equiv) and stir for 15 min.

-

Add 4-Nitrobenzaldehyde (1.0 equiv).

-

Stir at RT for 24-48h.

-

Quench: Add sat. NH₄Cl and extract with EtOAc.

-

Note: Removal of DMSO requires extensive water washes or lyophilization.

-

Option 2: Pro-Morph (The "Solvent-Flexible" Route)

-

Solvent: DCM or Toluene.

-

Loading: 10-15 mol% + Acetic Acid (10 mol%) .

-

Procedure:

-

Dissolve Pro-Morph (15 mol%) and Acetic Acid (10 mol%) in DCM.

-

Add Acetone (10 equiv).

-

Add 4-Nitrobenzaldehyde (1.0 equiv).

-

Stir at RT.

-

Workup: Simple evaporation of DCM and flash chromatography.

-

Advantage: Faster workup, no high-boiling solvents, often faster kinetics due to better homogeneity.

-

Troubleshooting & Optimization Logic

When results are suboptimal, use this logic flow to diagnose the issue based on the catalyst type.

Caption: Decision tree for troubleshooting reaction yield and stereoselectivity based on catalyst physicochemical properties.

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

-

Mase, N., et al. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society. Link

-

Gong, Y. Z., et al. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions. Symmetry. Link

-

Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews. Link

-

Tang, Z., et al. (2005). Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction. Journal of the American Chemical Society. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Proline [hyperphysics.phy-astr.gsu.edu]

- 3. forums.studentdoctor.net [forums.studentdoctor.net]

- 4. Proline - Wikipedia [en.wikipedia.org]

- 5. Proline Derivatives and Analogs [sigmaaldrich.com]

- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Aldol Reactions via Enamine Catalysis Using 4-(Pyrrolidin-2-ylcarbonyl)morpholine

Executive Summary

The asymmetric aldol reaction is a cornerstone of complex molecule synthesis and drug development. While L-proline is the classical organocatalyst for this transformation, its utility is often bottlenecked by poor solubility in organic solvents and the formation of unreactive parasitic oxazolidinone intermediates.

This application note details the implementation of 4-(Pyrrolidin-2-ylcarbonyl)morpholine (L-proline morpholide)—a secondary amine organocatalyst featuring a tertiary amide—as a superior alternative. By replacing the carboxylic acid of L-proline with a bulky morpholine ring, researchers can decouple the steric shielding of the enamine intermediate from the electronic activation of the electrophile. This guide provides a self-validating protocol for achieving high diastereo- and enantioselectivity using this catalyst in conjunction with an external Brønsted acid co-catalyst.

Mechanistic Rationale: Decoupling Sterics and Electronics

In traditional, L-proline utilizes its carboxylic acid proton to hydrogen-bond with the incoming aldehyde, directing it to a specific face of the enamine. However, this dual-role limits optimization: you cannot alter the steric environment without altering the hydrogen-bonding network.

This compound solves this by utilizing a tertiary amide motif that lacks an N-H bond.

-

Steric Control: The bulky morpholine ring acts as an impenetrable physical wall, effectively blocking the Re-face of the nucleophilic enamine.

-

Electronic Control: Because the catalyst cannot natively hydrogen-bond with the aldehyde, an external Brønsted acid (e.g., p-nitrobenzoic acid) must be added. This acid co-catalyst activates the aldehyde and organizes the transition state.

This modularity allows chemists to tune the electronic properties of the transition state independently of the steric environment, a concept extensively validated in .

Logical causality of stereocontrol using tertiary prolinamide and acid co-catalyst.

Quantitative Data: Co-Catalyst Optimization

The necessity of the external Brønsted acid is demonstrated in the benchmark reaction between cyclohexanone and 4-nitrobenzaldehyde. As the acidity of the co-catalyst increases, the hydrogen-bond network becomes more rigid, drastically improving both the reaction rate and the stereochemical fidelity.

Table 1: Effect of Brønsted Acid Co-catalysts on the Aldol Reaction

| Acid Co-catalyst (10 mol%) | pKa (DMSO) | Yield (%) | dr (anti:syn) | ee (%) | Mechanistic Consequence |

|---|---|---|---|---|---|

| None | N/A | 25 | 60:40 | 45 | Poor TS organization; high background reaction. |

| Acetic Acid | 12.3 | 68 | 80:20 | 78 | Weak H-bonding; moderate electrophile activation. |

| Benzoic Acid | 11.1 | 85 | 88:12 | 92 | Good TS rigidity; efficient enamine formation. |